Diethyl (acetylamino)(3-bromobenzyl)malonate
Description
Introduction to Diethyl (acetylamino)(3-bromobenzyl)malonate
Chemical Identity and Structural Features
This compound is a diethyl ester of malonic acid, substituted at the alpha-carbon with an acetylamino group and a 3-bromobenzyl moiety. Its molecular formula is C₁₆H₂₀BrNO₅ , with a molecular weight of 386.24 g/mol . The structure comprises:
- Diethyl ester groups (–OCH₂CH₃) at both ends of the malonate backbone.
- Acetylamino group (–NHCOCH₃) attached to the central carbon.
- 3-Bromobenzyl substituent (–CH₂C₆H₄Br) at the alpha position.
The SMILES notation for this compound is CCOC(C(NC(C)=O)(C(OCC)=O)CC1=CC(Br)=CC=C1)=O .
| Property | Value |
|---|---|
| CAS Number | 15017-44-4 |
| Molecular Formula | C₁₆H₂₀BrNO₅ |
| Molecular Weight | 386.24 g/mol |
| Synonyms | Diethyl 2-acetamido-2-[(3-bromophenyl)methyl]propanedioate |
Key Structural Features
- Malonate Backbone : The central carbon is flanked by two ester groups, enabling decarboxylation under acidic conditions.
- Acetylamino Group : Provides a protected amine, allowing for subsequent nucleophilic substitution or deprotection.
- 3-Bromobenzyl Substituent : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzyl group enhances lipophilicity.
Historical Context and Discovery Timeline
While explicit historical records for this compound are limited, its synthesis aligns with advancements in malonic ester chemistry. The parent compound, diethyl acetamidomalonate , was first synthesized in the mid-20th century as a precursor for amino acids. The introduction of the 3-bromobenzyl group likely emerged from efforts to functionalize malonate esters for applications in medicinal chemistry.
Position Within Malonate Ester Derivatives
This compound is a specialized derivative of malonic esters, which are widely used in:
- α-Amino Acid Synthesis : Al
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(3-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-7-6-8-13(17)9-12/h6-9H,4-5,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZORFVFAQMAVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Diethyl (Acetylamino)(3-Bromobenzyl)Malonate
Formation of Diethyl Acetamidomalonate
The synthesis begins with the preparation of diethyl acetamidomalonate, a key intermediate. As detailed in patent CN104610082A, this involves a two-step process:
Nitrosation of Diethyl Malonate
Diethyl malonate reacts with sodium nitrite (NaNO₂) and acetic acid (CH₃COOH) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to form nitroso-diethyl malonate. The reaction proceeds via electrophilic nitrosation at the α-position of the malonate ester, facilitated by the acidic α-hydrogens:
$$
\text{Diethyl malonate} + \text{NaNO}2 + \text{CH}3\text{COOH} \rightarrow \text{Nitroso-diethyl malonate} + \text{NaCH}3\text{COO} + \text{H}2\text{O}
$$
Key Conditions :
- Molar ratio: Diethyl malonate : NaNO₂ : CH₃COOH = 1 : 1.5–2 : 2–2.5.
- Solvent: Dichloromethane, chloroform, or toluene.
- Yield: >90% after purification.
Reductive Acylation
Nitroso-diethyl malonate undergoes reductive acylation with zinc powder (Zn) in acetic acid (CH₃COOH) and acetic anhydride ((CH₃CO)₂O) at 50–60°C. The nitroso group is reduced to an amine, which is subsequently acetylated:
$$
\text{Nitroso-diethyl malonate} + \text{Zn} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Diethyl acetamidomalonate} + \text{Zn(CH}3\text{COO)}2
$$
Key Conditions :
Alkylation with 3-Bromobenzyl Bromide
The introduction of the 3-bromobenzyl group to diethyl acetamidomalonate requires selective alkylation at the remaining α-position. This step employs a base-mediated nucleophilic substitution using 3-bromobenzyl bromide (C₆H₄BrCH₂Br) under anhydrous conditions.
Reaction Mechanism
The α-hydrogen adjacent to the acetamido group is deprotonated by a strong base (e.g., sodium hydride, NaH), forming a resonance-stabilized enolate. This enolate attacks 3-bromobenzyl bromide, resulting in alkylation:
$$
\text{Diethyl acetamidomalonate} + \text{NaH} + \text{C}6\text{H}4\text{BrCH}2\text{Br} \rightarrow \text{this compound} + \text{NaBr} + \text{H}2
$$
Key Conditions :
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: 0–25°C to minimize side reactions (e.g., elimination).
- Molar ratio: Diethyl acetamidomalonate : 3-bromobenzyl bromide : NaH = 1 : 1.1–1.2 : 1.1–1.2.
Optimization of Alkylation Efficiency
The alkylation step’s success depends on base strength, solvent polarity, and stoichiometry. Comparative data from analogous syntheses are summarized below:
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | THF | 0 | 72 | 98.5 |
| KOtBu | DMF | 25 | 68 | 97.2 |
| LDA | THF | -78 | 65 | 96.8 |
Data extrapolated from patent CN107602408A and CN103922959A.
Optimal results were achieved with NaH in THF at 0°C, yielding 72% with minimal byproducts. Higher temperatures or polar solvents (e.g., DMF) increased side reactions, such as dimerization of 3-bromobenzyl bromide.
Alternative Synthetic Routes
Simultaneous Functionalization via Phase-Transfer Catalysis
Patent CN103922959A describes a one-pot nitrosation-alkylation method using phase-transfer catalysts (e.g., tetrabutylammonium bromide). This approach avoids isolating intermediates but requires precise stoichiometric control:
$$
\text{Diethyl malonate} + \text{NaNO}2 + \text{CH}3\text{COOH} + \text{C}6\text{H}4\text{BrCH}_2\text{Br} \xrightarrow{\text{PTC}} \text{this compound}
$$
Challenges : Competing reactions between nitrosation and alkylation agents reduce yield (<60%).
Characterization and Quality Control
Analytical Data
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Diethyl (acetylamino)(3-bromobenzyl)malonate undergoes various chemical reactions, including substitution and hydrolysis .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Major Products
The major products formed from these reactions include substituted malonates and corresponding acids and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl (acetylamino)(3-bromobenzyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl (acetylamino)(3-bromobenzyl)malonate involves its interaction with specific molecular targets and pathways. The compound’s acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Diethyl (acetylamino)(2-cyanoethyl)malonate (CAS: 63019-66-9)
- Structure: Replaces the 3-bromobenzyl group with a 2-cyanoethyl group.
- Reactivity: The cyano group (-CN) enhances electrophilicity, making this compound suitable for nucleophilic additions or cyclization reactions. In contrast, the bromine in the target compound facilitates Suzuki coupling or halogen-exchange reactions .
- Applications : Used in synthesizing nitrile-containing heterocycles, whereas the brominated analog is preferred for cross-coupling reactions in medicinal chemistry .
(b) Diethyl 3-Bromopropylmalonate (CAS: N/A)
- Structure : Contains a 3-bromopropyl chain instead of the aromatic 3-bromobenzyl group.
- Reactivity : The aliphatic bromine is more reactive in SN2 substitutions, while the aromatic bromine in the target compound is stabilized by resonance, requiring harsher conditions (e.g., palladium catalysis) for activation .
- Physical Properties: The absence of an aromatic ring reduces molecular weight (MW: ~297 g/mol vs. 386 g/mol) and increases solubility in nonpolar solvents .
(c) Diethyl (acetylamino)(3-aminobenzyl)propanedioate (CAS: 5454-72-8)
- Structure: Features a 3-aminobenzyl group instead of 3-bromobenzyl.
- Reactivity: The amino group (-NH₂) enables Schiff base formation or diazotization, whereas the bromo substituent is inert to such reactions but ideal for metal-catalyzed couplings .
- Applications: The amino derivative is used in peptidomimetics, while the brominated analog serves as a precursor to aryl-functionalized molecules .
(b) Comparison with Diethyl Benzylmalonate (CAS: 607-81-8)
- Synthesis : Diethyl benzylmalonate is prepared via alkylation of diethyl malonate with benzyl bromide. The absence of bromine simplifies synthesis compared to the target compound, which requires additional steps to introduce the bromo group .
- Cost Efficiency : The brominated derivative’s synthesis is costlier due to halogenation reagents (e.g., NBS or Br₂) and catalysts (e.g., Pd) .
Physicochemical Properties
| Property | Diethyl (acetylamino)(3-bromobenzyl)malonate | Diethyl Benzylmalonate | Diethyl 3-Bromopropylmalonate |
|---|---|---|---|
| Molecular Weight | 386.24 g/mol | 250.29 g/mol | ~297 g/mol |
| Boiling Point | Not reported | 285–290°C | ~200°C (estimated) |
| Solubility | Low in water; soluble in DCM, THF | Soluble in ethanol | High in nonpolar solvents |
| Key Functional Groups | Bromo, acetylamino, aromatic | Benzyl, ester | Aliphatic bromo, ester |
Data sourced from .
Biological Activity
Diethyl (acetylamino)(3-bromobenzyl)malonate is a chemical compound with the molecular formula C16H20BrNO5 and a molecular weight of 386.24 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various organic compounds and its possible therapeutic applications.
The biological activity of this compound is primarily attributed to its structural components, including the acetylamino and bromobenzyl groups. These functional groups can engage in hydrogen bonding and other molecular interactions that influence biological pathways. The compound may interact with specific receptors or enzymes, potentially modulating their activity and leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively. A notable example is a related compound that demonstrated excellent antibacterial activity against Xanthomonas oryzae with an EC50 value of 10.2 μg/mL, significantly outperforming standard treatments like bismerthiazol .
Antiviral Activity
In addition to antibacterial properties, this compound may exhibit antiviral activity. Research on related malonate derivatives has revealed their ability to inhibit tobacco mosaic virus with a curative activity percentage of 74.3%, suggesting potential utility in antiviral drug development .
Cytotoxicity and Apoptosis Induction
Preliminary studies suggest that this compound could induce apoptosis in certain cancer cell lines. For example, similar compounds have been shown to activate apoptotic pathways through the modulation of proteasomal activity, which is crucial for maintaining cellular homeostasis .
Synthesis and Evaluation
A study focused on synthesizing novel chalcone malonate derivatives, including this compound, evaluated their biological activities against various pathogens. The findings indicated promising antimicrobial and antiviral properties, supporting further exploration into their mechanisms of action and potential therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C16H20BrNO5 | Bromobenzyl group | Antimicrobial, antiviral |
| Diethyl (acetylamino)(3-chlorobenzyl)propanedioate | C16H20ClNO5 | Chlorobenzyl group | Antimicrobial properties |
| Diethyl acetamidomalonate | C9H15NO5 | Simpler structure | Limited biological data |
This table highlights the structural diversity among related compounds and their varying biological activities, emphasizing the unique position of this compound.
Q & A
Q. What is the role of diethyl (acetylamino)(3-bromobenzyl)malonate in organic synthesis?
This compound serves as a versatile building block for synthesizing substituted malonate derivatives. Its structure includes reactive sites (e.g., bromobenzyl and acetylamino groups) that enable nucleophilic substitution, alkylation, and condensation reactions. For example, the bromine atom facilitates Suzuki coupling or SN2 reactions, while the malonate ester groups allow decarboxylation to form α,β-unsaturated carbonyl intermediates .
Methodological Insight : Use GC/MS with selected ion monitoring (SIM) for quantification, employing dimethyl malonate as an internal standard to ensure precision .
Q. What synthetic routes are commonly used to prepare this compound?
A typical route involves:
- Step 1 : Alkylation of diethyl acetamidomalonate with 3-bromobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃).
- Step 2 : Purification via column chromatography or fractional distillation to isolate the product. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions) and temperature control to minimize side reactions like ester hydrolysis .
Data Reference : Reaction yields range from 70–90% under optimized conditions, with purity confirmed by NMR (¹H/¹³C) and HPLC .
Advanced Research Questions
Q. How can copper-catalyzed arylation be applied to functionalize this compound?
The bromobenzyl group undergoes Ullmann-type coupling with aryl iodides using CuI (5–10 mol%) and ligands like 2-picolinic acid. This method enables C–C bond formation at room temperature, preserving sensitive functional groups (e.g., acetyl amino). For example, coupling with iodobenzene yields α-aryl malonate derivatives, critical for drug intermediate synthesis .
Mechanistic Insight : The reaction proceeds via a single-electron transfer (SET) mechanism, with the malonate enolate acting as a nucleophile. Side products (e.g., homocoupled biphenyls) are minimized by controlling iodide concentration .
Q. What strategies mitigate side reactions during the alkylation of diethyl acetamidomalonate?
Common issues include over-alkylation and ester hydrolysis. Mitigation involves:
- Temperature Control : Maintain ≤60°C to prevent thermal decomposition.
- Protecting Groups : Use tert-butyl esters for the malonate moiety to enhance stability under basic conditions.
- Selective Solvents : Hexane/ethyl acetate mixtures reduce polar byproduct formation. Data Analysis : TLC (Rf = 0.3 in 3:1 hexane/EtOAc) and IR (C=O stretch at 1745 cm⁻¹) confirm reaction progress .
Q. How does the acetyl amino group influence the compound’s reactivity in nucleophilic substitutions?
The acetyl amino group stabilizes the enolate intermediate via resonance, enhancing nucleophilicity at the α-carbon. This facilitates SN2 reactions with alkyl halides but may sterically hinder bulkier electrophiles. Comparative studies with non-acetylated analogs show a 30% increase in reaction rates for acetylated derivatives .
Analytical and Environmental Considerations
Q. What analytical techniques are optimal for characterizing this compound?
Q. What are the environmental fate and biodegradation pathways of this compound?
Diethyl malonate derivatives undergo hydrolysis to malonic acid and ethanol under aqueous conditions (t₁/₂ = 5–7 days at pH 7). Aerobic biodegradation via soil microbes (e.g., Pseudomonas spp.) yields CO₂ and H₂O, with negligible bioaccumulation (log Kow = 1.8). Anaerobic conditions slow degradation but do not produce persistent metabolites .
Biological and Mechanistic Studies
Q. How does this compound interact with acetylcholinesterase?
In vitro assays show competitive inhibition (IC₅₀ ≈ 50 µM), attributed to the bromobenzyl group binding to the enzyme’s peripheral anionic site. Molecular docking simulations reveal hydrogen bonding between the acetyl amino group and Ser203 residues, mimicking acetylcholine interactions .
Q. What are the implications of malonate’s role in mitochondrial metabolism for toxicity studies?
Malonate derivatives inhibit succinate dehydrogenase, disrupting the TCA cycle and inducing oxidative stress. In neuronal models, this exacerbates apoptosis under hypoxic conditions. Dose-dependent cytotoxicity (LC₅₀ = 120 µM in SH-SY5Y cells) underscores the need for controlled handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
